4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a methylbenzoyl group attached to an imidazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with acetone to form an intermediate, which is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
- 4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
- 4-(4-methylphenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAOISCXWUJROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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